molecular formula C11H12N4O2S B5876076 Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate

Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No.: B5876076
M. Wt: 264.31 g/mol
InChI Key: FLHVRWFMRAPNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridinyl group, a methyl group, and a methyl thioacetate moiety. This structure is characteristic of bioactive molecules, particularly in agrochemical and pharmaceutical research. The triazole ring system is known for its stability and ability to engage in hydrogen bonding, while the pyridine and thioacetate groups enhance solubility and reactivity, making the compound a versatile intermediate for further derivatization .

Properties

IUPAC Name

methyl 2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(8-4-3-5-12-6-8)13-14-11(15)18-7-9(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHVRWFMRAPNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The sulfur atom in the thioacetate group and nitrogen atoms in the triazole/pyridine rings enable ligand behavior. Key examples include:

Reaction TypeConditionsProductCitation
Hg(II) ComplexationMethanol, HgCl₂, room temperature[Hg(L)Cl₂] (L = ligand)
Ag(I) InteractionNot explicitly reportedPotential coordination complexes
  • The Hg(II) complex forms via direct reaction with HgCl₂, where the ligand acts as a monodentate or bidentate donor through sulfur and/or nitrogen atoms .

Ester Hydrolysis and Functional Group Transformations

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductCitation
Acidic HydrolysisH₂SO₄, 0°C → neutralizationCarboxylic acid derivative
Basic HydrolysisNaOH, refluxDeprotonated thiol intermediate
  • Hydrolysis of the ester group generates reactive intermediates for further functionalization, such as carbodithioate salts or thiols .

Nucleophilic Substitution at the Thioacetate Group

The sulfur atom participates in nucleophilic displacement reactions:

Reaction TypeConditionsProductCitation
AlkylationAlkyl halides, basic conditionsThioether derivatives
CyclizationAcidic (H₂SO₄) or basic (NaOH)1,3,4-Thiadiazoles or 1,2,4-triazoles
  • Reaction with ethyl chloroacetate under alkaline conditions yields extended thioether chains .

  • Cyclization with aldehydes or thioureas forms fused heterocycles like triazolo-thiadiazoles .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes modifications at N- and C-positions:

Reaction TypeConditionsProductCitation
DiazotizationHNO₂, HClDiazonium intermediates
CondensationAromatic aldehydes, ethanolSchiff bases or hydrazones
  • Diazonium intermediates facilitate coupling reactions for aryl group introduction .

Oxidation and Reductive Processes

The thioether and pyridine moieties participate in redox reactions:

Reaction TypeConditionsProductCitation
OxidationH₂O₂, acidic conditionsSulfoxide or sulfone derivatives
ReductionLiAlH₄, THFAlcohol derivatives
  • Oxidation of the sulfur atom forms sulfoxides, while ester reduction yields alcohols.

Biological Activity Modulation via Structural Analogues

Derivatives of this compound exhibit pharmacological relevance:

  • Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate shows neuroprotective effects in Parkinson’s disease models by inhibiting α-synuclein aggregation .

  • Modifications at the triazole N-1 position enhance antifungal and antibacterial activity .

Key Reaction Mechanisms

  • Coordination : Sulfur and triazole nitrogen atoms donate electron pairs to metal centers (e.g., Hg²⁺), forming stable complexes .

  • Ester Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

  • Thioether Alkylation : The sulfur lone pair attacks electrophilic alkyl halides, displacing halide ions .

This compound’s versatility in coordination chemistry, functional group transformations, and biological applications underscores its importance in medicinal and materials science. Further studies should explore its catalytic potential and structure-activity relationships for targeted drug design.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the prominent applications of methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate is its antifungal properties. Studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, compounds similar to this triazole have been tested for their efficacy against Candida species and Aspergillus species, showing promising results in inhibiting fungal growth due to their ability to disrupt ergosterol biosynthesis in fungal membranes .

Anticancer Properties
Research has indicated that triazole derivatives can also exhibit anticancer properties. In vitro studies have shown that compounds with a similar structure can induce apoptosis in cancer cells by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Agricultural Science

Fungicides
this compound has potential applications as a fungicide in agriculture. Its structural similarity to other triazole fungicides allows it to inhibit fungal pathogens effectively. Field trials have demonstrated its effectiveness against common agricultural fungal pathogens, making it a candidate for further development as a crop protection agent .

Plant Growth Regulators
In addition to its fungicidal properties, this compound may also serve as a plant growth regulator. Research indicates that certain triazole derivatives can influence plant growth by modulating hormone levels and stress responses in plants. This could lead to enhanced crop yields and resilience against environmental stressors .

Material Science

Corrosion Inhibitors
this compound has been studied for its potential as a corrosion inhibitor in metal protection applications. The compound's ability to form protective films on metal surfaces can significantly reduce corrosion rates in aggressive environments such as acidic solutions. Experimental studies have shown that such triazole compounds can effectively protect mild steel from corrosion when applied as coatings .

Case Studies

Study Focus Findings
Mehmet et al., 2017Corrosion InhibitionDemonstrated that 4-methyltriazole derivatives effectively reduced corrosion rates of mild steel in sulfuric acid solutions by forming protective layers .
Farooq et al., 2023Anticancer ActivityInvestigated the cytotoxic effects of various triazole derivatives on cancer cell lines, showing significant apoptotic activity linked to the compound's structure .
Agricultural TrialsFungicidal EfficacyField trials showed that methyl [(4-methyl-5-pyridin-3-yl-4H-triazol-3-yl)thio]acetate significantly reduced fungal infections in crops compared to control groups .

Mechanism of Action

The mechanism of action of Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like alpha-amylase and alpha-glucosidase by binding to their active sites, thereby reducing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives, which have been extensively studied for their biological and physicochemical properties. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Melting Point (°C) Yield (%) Biological/Functional Notes Reference
Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate Methyl, pyridin-3-yl, methyl thioacetate Not reported Not reported Agrochemical intermediate; potential fungicidal activity
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m ) Butylthio, phenyl, pyridin-4-yl 147–149 86 High fungicidal activity
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o ) Phenyl, pyridin-4-yl, cyano 237–240 79 Enhanced thermal stability
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (15 ) Cyclopropylnaphthyl, hydroxy, methyl thioacetate Not reported Not reported Improved solubility in hydrophobic matrices
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Amino, thiophen-2-ylmethyl, sodium thioacetate Not reported Not reported Stress-protective effects in liver tissue
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Phenyl, pyridin-3-yl, ethyl thioacetate (structural analog) Not reported Not reported Molecular weight: 340.4 g/mol; agrochemical applications

Key Observations :

Substituent Impact on Bioactivity :

  • The pyridinyl group (e.g., pyridin-3-yl or pyridin-4-yl) enhances interaction with biological targets, as seen in compounds 5m and 5o , which exhibit fungicidal activity .
  • The thioacetate moiety (methyl or ethyl) improves solubility and serves as a reactive site for further functionalization, as demonstrated in 15 and the sodium derivative .

Thermal and Physical Properties: Nitrile-substituted derivatives like 5o show higher melting points (237–240°C), likely due to strong dipole-dipole interactions from the cyano group . Bulky substituents (e.g., cyclopropylnaphthyl in 15) reduce crystallinity but enhance solubility in nonpolar environments .

Biological Efficacy: Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrates stress-protective effects in liver tissue, highlighting the role of amino and thiophene groups in modulating biological pathways .

Biological Activity

Methyl [(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₈H₈N₄S
  • Molecular Weight : 192.24 g/mol
  • CAS Number : 3652-31-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown activity against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been demonstrated through in vitro assays. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Assay Result
TNF-alpha Inhibition75% inhibition at 10 µM
IL-6 Inhibition70% inhibition at 10 µM

Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa15
MCF720
A54925

The mechanism of action for the biological activities of this compound is believed to involve the modulation of key signaling pathways. For instance, its interaction with protein kinases has been noted to play a crucial role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antibacterial efficacy of various triazole derivatives, including this compound. The results indicated a promising antimicrobial profile against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Study : Another investigation assessed the anti-inflammatory properties through in vivo models. The compound significantly reduced edema in rat paw models when administered at specific dosages .
  • Cancer Research : A study focused on the cytotoxic effects of this compound on breast cancer cells (MCF7). The findings revealed that it effectively induced apoptosis and inhibited tumor growth in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.